Physicochemical Differentiation: 4-Methyl vs. 1-Methyl Regioisomer vs. Unsubstituted Parent
The 4-methyl regioisomer (CAS 1936311-00-0) is structurally distinct from the 1-methyl analog (CAS 40423-52-7) and the unsubstituted parent (CAS 7397-68-4). Differential scanning calorimetry and predicted pKa data for the 1-methyl analog show a melting point of 271–272°C and a pKa of 12.37, while the unsubstituted parent melts at 308–310°C with a pKa of 12.27 . Although experimentally determined melting point and pKa for the 4-methyl compound are not publicly available, the regioisomeric difference in methyl placement is expected to produce a distinct melting point, pKa, and solubility profile intermediate between the unsubstituted and N-methylated forms, based on the well-established effect of C-methyl vs. N-methyl substitution on heterocycle physicochemical properties [1].
| Evidence Dimension | Melting point and predicted pKa |
|---|---|
| Target Compound Data | 4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: melting point not publicly reported; pKa not publicly reported |
| Comparator Or Baseline | 1-Methyl analog (CAS 40423-52-7): mp 271–272°C, pKa 12.37 ± 0.20 (predicted). Unsubstituted parent (CAS 7397-68-4): mp 308–310°C, pKa 12.27 ± 0.20 (predicted) |
| Quantified Difference | Δmp (1-Me vs. unsubstituted) ≈ 37°C; ΔpKa ≈ 0.10 units. 4-Me expected to fall between these values. |
| Conditions | Melting point by DSC; pKa predicted (ACD/Labs) |
Why This Matters
Different melting points and pKa values directly affect solubility, dissolution rate, and formulation strategy, making regioisomer interchange scientifically unsound without re-validation.
- [1] Joule JA, Mills K. Heterocyclic Chemistry. 5th ed. Wiley-Blackwell; 2010. Chapter on imidazoles: effect of C- vs. N-alkylation on physicochemical properties. View Source
